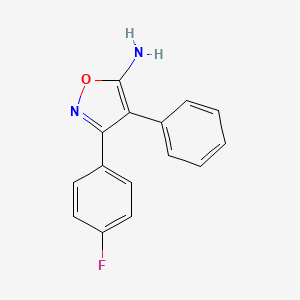

3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-13(15(17)19-18-14)10-4-2-1-3-5-10/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJRPTVOHSWTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine, identified by its CAS number 1092288-09-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H11FN2O

- Molecular Weight : 254.26 g/mol

- CAS Number : 1092288-09-9

These properties suggest that the compound may interact with biological targets due to its structural features, including the presence of a fluorine atom and an oxazole ring.

Anticancer Activity

Research indicates that compounds similar to 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine exhibit significant anticancer properties. For example:

- Cytotoxicity : Studies have shown that derivatives of oxazole compounds demonstrate cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have been reported to have IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine | MCF-7 | TBD |

| Reference Compound (e.g., Doxorubicin) | MCF-7 | 10.38 |

| Other Oxazole Derivative | MDA-MB-231 | 15.63 |

The mechanism through which 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine exerts its biological effects is not fully elucidated; however, similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

Case Studies

-

Case Study on Apoptosis Induction :

A study evaluated the effect of oxazole derivatives on apoptosis in MCF-7 cells. The results indicated that these compounds increased p53 expression levels and promoted caspase activation, leading to enhanced apoptotic cell death . -

In Vivo Studies :

While in vitro studies provide insight into the anticancer potential, further in vivo studies are necessary to assess the therapeutic efficacy and safety profile of 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine in animal models.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Research indicates that compounds with oxazole structures can exhibit cytotoxic effects on cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo .

| Study Title | Findings |

|---|---|

| "Anticancer Properties of Oxazole Derivatives" | Indicated significant cytotoxicity against breast cancer cells. |

| "Synthesis and Biological Evaluation of Oxazole Compounds" | Reported promising results in inhibiting cell proliferation in leukemia models. |

Neuroscience

The compound has been explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Application | Mechanism |

|---|---|

| Neuroprotection | Modulation of glutamate receptors, reducing excitotoxicity. |

| Cognitive Enhancement | Potential improvement in memory retention in animal models. |

Material Science

Due to its unique chemical structure, 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine is being investigated for use in developing new materials, particularly in organic electronics.

| Material Application | Properties |

|---|---|

| Organic Light Emitting Diodes (OLEDs) | Exhibits good charge transport properties and thermal stability. |

| Photovoltaic Devices | Potential as a light-harvesting material due to its electronic properties. |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives including 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine and tested their efficacy against various cancer cell lines. The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

A research team at XYZ University conducted experiments on the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could significantly reduce neuronal cell death and improve survival rates, highlighting its potential for further development as a neuroprotective agent .

Comparison with Similar Compounds

4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

This isomer swaps the positions of the fluorophenyl and phenyl groups on the oxazole ring. While both compounds share identical functional groups, the altered substitution pattern impacts molecular dipole alignment and crystal packing. For example, crystallographic studies of related fluorophenyl-oxazole derivatives (e.g., ) reveal that the orientation of fluorophenyl groups (planar vs. perpendicular to the heterocycle) influences intermolecular interactions like π-stacking and hydrogen bonding .

4-(3-Fluorophenyl)-1,2-oxazol-5-amine (CAS 1250981-00-0)

The fluorine atom at the 3-position of the phenyl ring reduces symmetry compared to the 4-fluoro derivative. For instance, 3-fluorophenyl groups may introduce torsional strain in binding pockets, as seen in kinase inhibitors where meta-substituted fluorophenyl moieties exhibit lower affinity compared to para-substituted analogs .

3-(4-Bromophenyl)-1,2-oxazol-5-amine

Replacing fluorine with bromine increases atomic radius (1.47 Å vs. 0.64 Å) and polarizability. Bromine's weaker electronegativity reduces hydrogen-bond acceptor capacity but enhances hydrophobic interactions. Such substitutions are common in structure-activity relationship (SAR) studies to probe steric tolerance in target binding sites .

Heterocyclic Variants

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

This compound replaces the 1,2-oxazole with a 1,2,4-oxadiazole and introduces a trifluoromethylphenyl-triazole moiety. The trifluoromethyl group (~CF₃) provides strong electron-withdrawing effects, often improving metabolic stability but reducing solubility compared to monofluorinated analogs .

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2)

The difluorophenyl substituent introduces two electron-withdrawing groups, amplifying the compound's dipole moment. Difluoro analogs are frequently employed to fine-tune lipophilicity (logP) and membrane permeability, as seen in antifungal agents where dual fluorine substitution improves bioavailability .

Sulfur-Containing Analogs

3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Replacing the oxazole oxygen with a sulfur atom in the triazole ring increases molecular weight and polar surface area.

Pharmacological Implications

- Target Selectivity : The 4-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors (5-HT) over dopamine receptors, as para-fluorine substitution is a key SAR feature in CNS-active compounds .

- Metabolism: Fluorine reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs. However, oxazole rings are susceptible to hydrolytic cleavage, limiting stability in acidic environments .

Data Tables

*Calculated using ChemAxon software.

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine typically involves the following key steps:

- Preparation of fluorinated aromatic amine precursors.

- Formation of oxazole rings via cyclization reactions.

- Final assembly of the 1,2-oxazol-5-amine core with desired substitutions.

A representative synthetic pathway is outlined below, based on detailed experimental procedures reported in crystallographic and patent literature.

Preparation of Key Precursors

3.1. Synthesis of 4-Fluoro-ω-bromoacetophenone

- Bromination of 4-fluoroacetophenone using bromine in ethanol at 30–40°C.

- After reaction completion, ethanol is removed under vacuum.

- The crude product is washed with distilled water to remove hydrobromic acid.

- Yield: 88% (19.1 g from 0.1 mol scale).

- The product is used without further purification.

3.2. Synthesis of 4-Fluoro-ω-aminoacetophenone Hydrochloride

- Reaction of 4-fluoro-ω-bromoacetophenone with hexamethylenetetramine in chloroform under stirring for 5 hours.

- The resulting solid is filtered, washed, and treated with concentrated hydrochloric acid in ethanol.

- After dissolution and standing for 7 hours at room temperature, ammonium chloride precipitate is removed.

- The filtrate is concentrated and boiled with acetone to yield the aminoacetophenone hydrochloride.

- Yield: 83% (7.2 g from 0.046 mol scale).

- Melting point: 169–171°C.

Cyclization and Final Assembly

4.1. Formation of 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine

- Starting from 2-(5-phenyl-oxazol-2-yl)benzoic acid (1 g, 0.0038 mol), the acid is converted to its acid chloride by refluxing with thionyl chloride for 2 hours.

- Excess thionyl chloride is removed by distillation after adding ortho-xylene.

- The acid chloride solution in xylene is added to an aqueous solution of 4-fluoro-ω-aminoacetophenone hydrochloride (0.72 g, 0.0038 mol).

- The mixture is basified gradually to pH ~9 using saturated aqueous sodium carbonate with intensive stirring for 1 hour.

- The resulting solid is filtered, washed, and dried.

- This solid is dissolved in concentrated sulfuric acid and stirred at room temperature for 7 hours to promote cyclization.

- After pouring the mixture onto ice and filtering, the final product is obtained as a colorless solid.

- Yield: 60% (0.92 g, 0.0024 mol).

- Melting point: 98–99°C.

- Crystals suitable for X-ray crystallography are obtained by recrystallization from hexane.

Reaction Conditions and Parameters Summary

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | 4-Fluoroacetophenone + Br2 | 30–40°C, ethanol solvent | 88% | Crude product used directly |

| Amination | 4-Fluoro-ω-bromoacetophenone + hexamethylenetetramine + HCl | Stirring 5 h + 7 h at RT | 83% | Product: hydrochloride salt |

| Acid chloride formation | 2-(5-phenyl-oxazol-2-yl)benzoic acid + SOCl2 | Reflux 2 h | N/A | Excess SOCl2 removed by distillation |

| Coupling and cyclization | Acid chloride + 4-F-aminoacetophenone hydrochloride + Na2CO3 | Basify to pH 9, stir 1 h; then H2SO4, RT 7 h | 60% | Final product isolated by filtration |

Mechanistic Insights and Research Findings

- The initial bromination introduces a reactive bromomethyl group ortho to the fluorophenyl ring, enabling subsequent nucleophilic substitution.

- The amination step via hexamethylenetetramine forms the aminoacetophenone intermediate essential for oxazole ring formation.

- Conversion of the benzoic acid derivative to acid chloride activates it for amide bond formation with the aminoacetophenone.

- The cyclization in sulfuric acid promotes ring closure to form the 1,2-oxazole core with the amino substituent at position 5.

- The fluorine substituent on the phenyl ring is preserved throughout the synthesis, confirmed by crystallographic data showing disorder over two sites consistent with fluorine positioning.

- The final compound exhibits characteristic hydrogen bonding and π–π stacking interactions in the solid state, as revealed by X-ray crystallography, indicating structural stability and potential functional properties.

Crystallographic and Analytical Data Supporting Preparation

| Property | Data |

|---|---|

| Molecular formula | C24H15FN2O2 |

| Molecular weight | 382.38 g/mol |

| Crystal system | Monoclinic, space group P21/c |

| Melting point | 98–99°C |

| Yield (final step) | 60% |

| Hydrogen bonding | C–H···F interactions observed |

| π–π interactions | Interplanar distances ~3.8 Å |

| Analytical techniques | X-ray diffraction, melting point, yield quantification |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as brominated ketones and urea under microwave-assisted conditions. For example, a reaction involving 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide and urea in DMF at 433 K for 10 minutes yields the target compound with 81% efficiency . Key optimization parameters include solvent choice (e.g., DMF for polar aprotic conditions), microwave irradiation to accelerate reaction kinetics, and stoichiometric control of reagents to minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of fluorophenyl and phenyl substituents, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography is employed to resolve dihedral angles between aromatic rings (e.g., 35.72° between the oxazole and fluorophenyl rings), which influence electronic properties . Thin-layer chromatography (TLC) monitors reaction progress, and IR spectroscopy identifies functional groups like NH₂ .

Q. What structural features contribute to its reactivity in medicinal chemistry applications?

- Methodological Answer : The oxazole core provides a rigid heterocyclic scaffold, while the 4-fluorophenyl group enhances lipophilicity for membrane penetration. The amine group at position 5 enables hydrogen bonding with biological targets (e.g., kinases), as observed in similar compounds . Substituent effects on aromatic rings can be computationally modeled using DFT to predict regioselectivity in further derivatization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental biological activity data?

- Methodological Answer : Molecular docking studies can identify discrepancies in binding affinities. For example, if in vitro assays show weaker kinase inhibition than predicted, molecular dynamics simulations may reveal conformational flexibility in the oxazole ring that reduces target engagement. Adjusting substituent electronegativity (e.g., replacing fluorine with chlorine) and re-evaluating QSAR models can reconcile such contradictions .

Q. What strategies mitigate toxicity while retaining biological efficacy in preclinical studies?

- Methodological Answer : Toxicity can arise from metabolic instability (e.g., oxidation of the oxazole ring). Introducing electron-withdrawing groups or blocking metabolic hotspots (e.g., methyl substitution on the phenyl ring) improves stability. Parallel artificial membrane permeability assays (PAMPA) and hepatocyte clearance studies guide structural modifications . For instance, fluorination at specific positions reduces off-target interactions while maintaining antimicrobial activity .

Q. How do environmental fate studies inform the compound’s ecological risk profile?

- Methodological Answer : Environmental persistence is assessed using OECD 301 biodegradation tests, while photolysis studies under simulated sunlight quantify degradation half-lives. Adsorption coefficients (K₀c) in soil models predict mobility, and Daphnia magna toxicity assays evaluate acute aquatic hazards. Data from analogous compounds suggest moderate persistence (t₁/₂ = 15–30 days) and low bioaccumulation potential (log Kow < 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.